molecular formula C8H16ClNO2S B2477624 N-cycloheptyl-N-methylsulfamoyl chloride CAS No. 1154566-43-4

N-cycloheptyl-N-methylsulfamoyl chloride

Cat. No.: B2477624
CAS No.: 1154566-43-4
M. Wt: 225.73
InChI Key: XLLUVZGYTHEIIR-UHFFFAOYSA-N
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Description

N-cycloheptyl-N-methylsulfamoyl chloride is a chemical compound with the molecular formula C8H16ClNO2S and a molecular weight of 225.74 g/mol . It is known for its use in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-N-methylsulfamoyl chloride typically involves the reaction of cycloheptylamine with methylsulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-N-methylsulfamoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield N-cycloheptyl-N-methylsulfamoyl amides, while reactions with alcohols can produce N-cycloheptyl-N-methylsulfamoyl esters .

Scientific Research Applications

N-cycloheptyl-N-methylsulfamoyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cycloheptyl-N-methylsulfamoyl chloride involves its reactivity with nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products depending on the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-N-methylsulfamoyl chloride: Similar in structure but with a cyclohexyl group instead of a cycloheptyl group.

    N-methylsulfamoyl chloride: Lacks the cycloheptyl group and has a simpler structure.

Uniqueness

N-cycloheptyl-N-methylsulfamoyl chloride is unique due to its cycloheptyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications where the steric and electronic effects of the cycloheptyl group are advantageous .

Properties

IUPAC Name

N-cycloheptyl-N-methylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO2S/c1-10(13(9,11)12)8-6-4-2-3-5-7-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLUVZGYTHEIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCCC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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